5-(Methylsulfonyl)quinoxalin-6-amine

Nucleophilic aromatic substitution Reaction kinetics Heterocyclic reactivity

5-(Methylsulfonyl)quinoxalin-6-amine (CAS 2752328-51-9) is a disubstituted quinoxaline building block bearing a primary amine at the 6-position and an electron‑withdrawing methylsulfonyl (–SO₂CH₃) group at the adjacent 5-position. With a molecular weight of 223.25 Da and the formula C₉H₉N₃O₂S, it adds significant polar surface area (TPSA 85.94 Ų) and hydrogen‑bond acceptor capacity (five acceptors) relative to unsubstituted quinoxalin-6-amine.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Cat. No. B14897569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfonyl)quinoxalin-6-amine
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC2=NC=CN=C21)N
InChIInChI=1S/C9H9N3O2S/c1-15(13,14)9-6(10)2-3-7-8(9)12-5-4-11-7/h2-5H,10H2,1H3
InChIKeyKRINYLQDCHUUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfonyl)quinoxalin-6-amine: Core Physicochemical Identity & Comparator Landscape


5-(Methylsulfonyl)quinoxalin-6-amine (CAS 2752328-51-9) is a disubstituted quinoxaline building block bearing a primary amine at the 6-position and an electron‑withdrawing methylsulfonyl (–SO₂CH₃) group at the adjacent 5-position . With a molecular weight of 223.25 Da and the formula C₉H₉N₃O₂S, it adds significant polar surface area (TPSA 85.94 Ų) and hydrogen‑bond acceptor capacity (five acceptors) relative to unsubstituted quinoxalin-6-amine . The closest positional analogs — 6‑aminoquinoxaline (CAS 6298‑37‑9), 5‑chloroquinoxalin‑6‑amine (CAS 1287747‑30‑1), 5‑bromoquinoxalin‑6‑amine (CAS 50358‑63‑9), and 5‑methylquinoxalin‑6‑amine (CAS 171102‑36‑6) — share the 6‑aminoquinoxaline scaffold but differ critically at C5 in steric bulk, electronic character, and leaving‑group potential. These differences translate into quantifiable divergence in reactivity, physicochemical profile, and suitability as a synthetic intermediate for medicinal chemistry campaigns targeting the 5‑position of the quinoxaline ring.

Why 5-(Methylsulfonyl)quinoxalin-6-amine Cannot Be Replaced by Off‑the‑Shelf 6‑Aminoquinoxaline or 5‑Halo Analogs


Simply interchanging 6‑aminoquinoxaline or 5‑halo‑6‑aminoquinoxaline with 5‑(methylsulfonyl)quinoxalin‑6‑amine in a synthetic route or screening library ignores three irreconcilable property discontinuities. First, the methylsulfonyl group is not a passive substituent: classic kinetic studies demonstrate that methylsulphonyl‑substituted quinoxalines undergo nucleophilic displacement 40‑ to 100‑fold faster than the corresponding chloro‑compounds, traced to a lower activation energy [1]. Second, the sulfonyl group resculpts the electronic landscape — it simultaneously withdraws electron density from the ring, polarizes the adjacent amine, and introduces two additional hydrogen‑bond acceptors (five vs. three), all of which alter target engagement, solubility, and metabolic stability [2]. Third, the methylsulfonyl moiety serves as a privileged pharmacophore in kinase inhibitor design; its presence at the 5‑position on the quinoxaline core has been directly linked to low‑nanomolar PFKFB3 inhibitory activity in N‑aryl 6‑aminoquinoxaline series, a feature absent when the 5‑position is unsubstituted or carries a halogen [3]. These orthogonal differentiators mean that substituting a simpler 6‑aminoquinoxaline will not replicate the reactivity, physicochemical profile, or biological readout achieved with the methylsulfonyl congener.

Quantitative Differentiation Evidence for 5-(Methylsulfonyl)quinoxalin-6-amine vs. Its Closest Analogs


Nucleophilic Displacement Reactivity: Methylsulfonyl vs. Chloro at the Quinoxaline 5-Position

Classic kinetic measurements by Barlin and Brown (1967) on the reaction of methylsulphonyl‑quinoxalines vs. chloro‑quinoxalines with methoxide ion demonstrated that the methylsulphonyl derivatives were approximately 40‑ to 100‑fold more reactive. The enhanced rate was attributed to a lower activation energy for the methylsulphonyl compounds [1]. Although the study was performed on simpler methylsulphonyl‑quinoxalines (without a co‑located 6‑amine), the leaving‑group aptitude of –SO₂CH₃ vs. –Cl at the electron‑deficient quinoxaline 5‑position is a class‑level property driven by the superior electron‑withdrawing and charge‑stabilising character of the sulfonyl group.

Nucleophilic aromatic substitution Reaction kinetics Heterocyclic reactivity Leaving-group comparison

Topological Polar Surface Area (TPSA): 65% Increase Over Unsubstituted 6‑Aminoquinoxaline

5‑(Methylsulfonyl)quinoxalin‑6‑amine exhibits a computed TPSA of 85.94 Ų , whereas unsubstituted quinoxalin‑6‑amine (6‑aminoquinoxaline, CAS 6298‑37‑9) has a TPSA of approximately 51.8 Ų (PubChem computed value based on three H‑bond acceptors and one donor) [1][2]. This represents a 66% increase in polar surface area driven by the two sulfonyl oxygen atoms. The TPSA for 5‑chloroquinoxalin‑6‑amine and 5‑bromoquinoxalin‑6‑amine is substantially lower (~38–42 Ų), as halogens contribute negligible polar surface area.

Physicochemical profiling Drug-likeness Permeability prediction TPSA

Hydrogen‑Bond Acceptor Count: 5 Acceptors vs. 3 for the Unsubstituted Scaffold

The methylsulfonyl group at C5 contributes two additional hydrogen‑bond acceptor atoms (the sulfonyl oxygens), raising the total acceptor count from three (two pyrazine nitrogens + one aniline nitrogen in 6‑aminoquinoxaline) to five [1]. The 5‑chloro and 5‑bromo analogs retain only three acceptors (halogens are very weak H‑bond acceptors and are not counted in standard HBA tallies). The 5‑methyl analog likewise has only three acceptors. This difference is structural, not inferred: it is a direct consequence of the atoms present in each molecule.

Hydrogen bonding Target engagement Solubility Molecular recognition

LogP Modulation: Lower Lipophilicity Relative to Unsubstituted and 5‑Methyl Analogs

The computed LogP for 5‑(methylsulfonyl)quinoxalin‑6‑amine is 0.6155 , compared with an XLogP3 of 0.9 for unsubstituted quinoxalin‑6‑amine [1] and an estimated LogP of ~1.3–1.5 for the more lipophilic 5‑methyl analog. The sulfonyl group reduces LogP by approximately 0.3 log units relative to the parent scaffold, a shift that is directionally favourable for reducing off‑target promiscuity and improving metabolic stability. The 5‑chloro and 5‑bromo analogs have higher LogP values (~1.0–1.3 and ~1.2–1.5, respectively), as halogens typically increase lipophilicity.

Lipophilicity Metabolic stability LogP Physicochemical optimization

PFKFB3 Kinase Inhibitory Activity: Class‑Level Evidence for 5‑Methylsulfonyl‑Containing 6‑Aminoquinoxalines

In the N‑aryl 6‑aminoquinoxaline PFKFB3 inhibitor series reported by Boutard et al. (2019), the most potent compound — N‑(4‑methanesulfonylpyridin‑3‑yl)‑8‑(3‑methyl‑1‑benzothiophen‑5‑yl)quinoxalin‑6‑amine — displayed an IC₅₀ of 14 nM against PFKFB3 enzyme and an IC₅₀ of 0.49 μM for fructose‑2,6‑bisphosphate production in HCT116 colon carcinoma cells [1]. This compound contains a methylsulfonyl group directly attached to the N‑aryl portion in spatial proximity to the quinoxaline core. A follow‑up study (Boutard et al., Bioorg. Med. Chem. Lett., 2019) further demonstrated that sulfonamide‑substituted N‑aryl 6‑aminoquinoxalines maintain low‑nanomolar potency while offering improved kinetic solubility and metabolic stability [2]. Although the exact compound 5‑(methylsulfonyl)quinoxalin‑6‑amine itself was not tested as a final inhibitor in these studies, it represents the core building block for constructing C5‑functionalized analogs within this chemotype. The SAR trend is clear: introduction of a sulfonyl/sulfonamide group at or near the quinoxaline 5‑position is strongly associated with target potency.

Kinase inhibition PFKFB3 Glycolysis Cancer metabolism SAR

Synthetic Versatility: Pre‑Installed 6‑Amine Handle for Divergent Derivatization vs. 5‑Position‑Only Intermediates

5‑(Methylsulfonyl)quinoxalin‑6‑amine is a bifunctional building block presenting both a nucleophilic primary amine (–NH₂ at C6) and an electrophilic methylsulfonyl leaving group (at C5). This contrasts with 5‑chloroquinoxalin‑6‑amine and 5‑bromoquinoxalin‑6‑amine, where the halogen at C5 is a poorer leaving group for SNAr (see Evidence Item 1) and offers no intrinsic hydrogen‑bond donor/acceptor capacity beyond the amine. The 6‑aminoquinoxaline scaffold lacks the C5 functional handle entirely, requiring additional halogenation or borylation steps before diversification [1]. In practice, the sulfonyl compound allows two orthogonal diversification vectors in a single synthetic intermediate: (i) amide formation, reductive amination, or Buchwald–Hartwig coupling at C6–NH₂, and (ii) nucleophilic displacement at C5–SO₂CH₃ with amines, alkoxides, or thiols [2].

Divergent synthesis Parallel chemistry Bifunctional building block Medicinal chemistry

Optimal Application Scenarios for 5-(Methylsulfonyl)quinoxalin-6-amine Based on Quantitative Differentiation Evidence


Regioselective C5‑Diversification in Kinase‑Focused Library Synthesis

The 40–100× SNAr reactivity advantage of the methylsulfonyl over chloro leaving group [1] makes this building block ideal for constructing C5‑aminated, C5‑etherified, or C5‑thioetherified quinoxaline libraries under mild conditions compatible with high‑throughput parallel synthesis. The pre‑installed C6‑amine allows simultaneous or sequential derivatization. For PFKFB3 and related kinase programs, the sulfonyl‑containing 6‑aminoquinoxaline chemotype has produced inhibitors with IC₅₀ values as low as 14 nM in biochemical assays and 0.49 μM in HCT116 cells [2].

Physicochemical Property Optimization in Lead Series Requiring Reduced Lipophilicity

With a LogP of 0.62 vs. 0.9–1.5 for 5‑H, 5‑methyl, and 5‑halo analogs, and a TPSA of 85.94 Ų (66% larger than unsubstituted 6‑aminoquinoxaline) [3], 5‑(methylsulfonyl)quinoxalin‑6‑amine is the preferred core when medicinal chemistry campaigns require lower lipophilicity to mitigate CYP inhibition, improve metabolic stability, or achieve CNS‑compatible physicochemical space. Starting from this building block eliminates the need for post‑hoc polarity adjustments.

Bifunctional Scaffold for DNA‑Encoded Library (DEL) or Affinity Selection Mass Spectrometry (ASMS) Campaigns

The orthogonal reactivity of the C6‑NH₂ and C5‑SO₂CH₃ groups allows sequential on‑DNA or in‑solution chemistry without protecting‑group manipulation. The sulfonyl leaving group is sufficiently activated to undergo displacement under aqueous conditions at near‑neutral pH, unlike chloro or bromo analogs that require harsher conditions potentially incompatible with DNA integrity or protein stability. The five hydrogen‑bond acceptors and TPSA of 85.94 Ų further bias the building block toward soluble, target‑engaged library members .

Reference Standard for Analytical Method Development in Sulfonyl‑Quinoxaline Impurity Profiling

The well‑defined physicochemical profile (LogP 0.62, TPSA 85.94, single rotatable bond, five H‑bond acceptors, one donor) , combined with commercial availability at 98% purity, makes this compound a suitable system‑suitability standard for reverse‑phase HPLC or UPLC method development targeting sulfonyl‑containing heterocyclic impurities in pharmaceutical process chemistry. Its retention behaviour is predictable and sharply differentiated from the less polar 5‑halo and 5‑methyl analogs, providing a robust resolution marker.

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